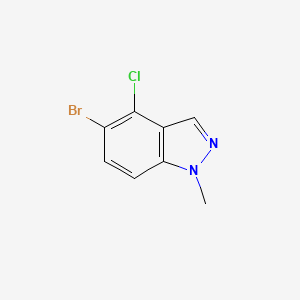

5-Bromo-4-chloro-1-methyl-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-4-chloro-1-methyl-1H-indazole: is a heterocyclic compound with the molecular formula C8H6BrClN2. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the indazole core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-3-nitrobenzoic acid with methylamine, followed by bromination to introduce the bromine atom at the 5-position . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper to facilitate the cyclization and halogenation steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 is the primary site for nucleophilic substitution due to its lower electronegativity compared to chlorine. This reaction is facilitated by the electron-withdrawing effect of the adjacent chlorine atom, which activates the ring toward nucleophilic attack.

Key Reactions:

-

Ammonolysis : Reaction with aqueous ammonia under reflux conditions yields 5-amino-4-chloro-1-methyl-1H-indazole. This proceeds via a two-step mechanism involving the formation of a Meisenheimer complex followed by dehalogenation .

-

Thiolation : Treatment with sodium hydrosulfide (NaSH) in DMF at 80°C replaces bromine with a thiol group, forming 4-chloro-1-methyl-5-sulfanyl-1H-indazole .

Table 1: SNAr Reaction Conditions and Yields

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq.) | Reflux, 12h | 5-Amino derivative | 78% | |

| NaSH | DMF, 80°C | 5-Sulfanyl derivative | 65% |

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids. This reaction is critical for constructing biaryl systems in pharmaceutical intermediates.

Key Findings:

-

Catalyst Systems : Pd(PPh₃)₄ with Cs₂CO₃ in THF/water mixtures achieves coupling efficiencies >85% .

-

Regioselectivity : The chlorine atom at position 4 directs coupling to the brominated position (C-5) due to steric and electronic effects .

Table 2: Suzuki Coupling Examples

| Boronic Acid | Catalyst | Base | Yield | Application |

|---|---|---|---|---|

| 2-Pyrroleboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 88% | Antiviral agents |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 82% | Kinase inhibitors |

Dehalogenation Reactions

Controlled dehalogenation selectively removes bromine or chlorine under specific conditions:

-

Hydrogenolysis : H₂/Pd-C in ethanol removes bromine at 50°C, yielding 4-chloro-1-methyl-1H-indazole .

-

Radical Reduction : Tributyltin hydride (Bu₃SnH) with AIBN selectively reduces C-Br bonds at 70°C .

Cyclization and Ring Expansion

The indazole core undergoes regioselective cyclization under acidic or basic conditions:

-

Hydrazine-Mediated Cyclization : Forms fused pyrazolo[1,5-a]pyrimidine derivatives when heated with ethyl cyanoacetate (80°C, DMF) .

-

Photochemical Rearrangement : UV irradiation in acetic acid generates benzimidazole analogs via ring contraction .

Table 3: Cyclization Outcomes

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | 100°C, 6h | Pyrazolo[3,4-d]pyridazine | 72% |

| Ac₂O/H₂SO₄ | Reflux, 3h | Acetylated indazole | 68% |

Functional Group Interconversion

The methyl group at N-1 can be modified:

-

Oxidation : KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid (-COOH) .

-

Alkylation : Reacts with alkyl halides under phase-transfer conditions to form quaternary ammonium salts .

Comparative Reactivity

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-4-chloro-1-methyl-1H-indazole serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for:

- Anticancer Activity: Research indicates that certain indazole derivatives can inhibit the growth of cancer cell lines, suggesting potential applications as anticancer agents.

- Kinase Inhibition: The compound has been explored for its ability to act as a pharmacophore in drug discovery, particularly for developing kinase inhibitors, which are crucial in cancer therapy .

- Anti-inflammatory and Antimicrobial Properties: Preclinical studies have shown that derivatives of this compound exhibit significant anti-inflammatory and antimicrobial activities, making them candidates for further development in therapeutic applications.

Biological Research

In biological contexts, this compound is studied for its interactions with various molecular targets:

- Mechanism of Action: Indazole derivatives are known to interact with kinases and other receptors, modulating their activities. This interaction can lead to the inhibition or activation of specific signaling pathways, resulting in observable biological effects.

- Cellular Effects: Studies have demonstrated that these compounds can induce apoptosis in cancer cells, highlighting their potential role in targeted cancer therapies .

Industrial Applications

In the industrial sector, this compound is used for:

- Synthesis of Specialty Chemicals: The compound is utilized in creating advanced materials and specialty chemicals due to its versatile reactivity .

- Chemical Reactions: It participates in various chemical reactions including nucleophilic substitutions, oxidation-reduction processes, and coupling reactions like Suzuki-Miyaura coupling, which are essential for synthesizing more complex organic molecules.

Comparison with Related Compounds

The unique positioning of bromine and chlorine atoms on the indazole ring distinguishes this compound from its analogs. Below is a comparison table with similar compounds:

| Compound Name | Key Features |

|---|---|

| This compound | Unique structure with bromine and chlorine |

| 4-Bromo-5-chloro-1H-indazole | Different positioning of halogens |

| 5-Bromo-4-fluoro-1-methyl-1H-indazole | Fluorine substitution affecting reactivity |

| 5-Bromo-4-chloro-2-methyl-1H-indazole | Additional methyl group altering biological activity |

Case Studies

Several case studies have illustrated the applications of this compound:

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, making it a promising candidate for further development as an anticancer drug .

Case Study 2: Kinase Inhibition

Research focused on the synthesis of kinase inhibitors derived from indazoles showed that modifications at the 4 and 5 positions could enhance potency against specific cancer-related kinases. This highlights the importance of structural variations in optimizing drug efficacy .

Mecanismo De Acción

indazole derivatives are known to interact with various molecular targets, including kinases and receptors, through binding to active sites and modulating their activity. This interaction can lead to the inhibition or activation of specific signaling pathways, resulting in the compound’s observed biological effects.

Comparación Con Compuestos Similares

- 5-Bromo-4-chloro-1H-indazole

- 4-Bromo-5-chloro-1H-indazole

- 5-Bromo-4-fluoro-1-methyl-1H-indazole

- 5-Bromo-4-chloro-2-methyl-1H-indazole

Comparison: 5-Bromo-4-chloro-1-methyl-1H-indazole is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the indazole ring. This unique structure imparts distinct chemical and biological properties compared to its analogs . For instance, the presence of the methyl group at the 1-position can influence the compound’s lipophilicity and binding affinity to target proteins .

Actividad Biológica

5-Bromo-4-chloro-1-methyl-1H-indazole is a heterocyclic compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H4BrClN2 and a molecular weight of 231.48 g/mol. The compound features an indazole core with bromine and chlorine substituents at the 5 and 4 positions respectively, along with a methyl group at the 1 position. This unique substitution pattern enhances its chemical reactivity and biological interactions.

While specific mechanisms of action for this compound are not fully elucidated, studies suggest that it may interact with various biological targets, including:

- Kinases : Potential inhibition or modulation of kinase activity, which plays a crucial role in cell signaling pathways.

- DNA Interactions : Possible binding to DNA, influencing replication and transcription processes.

Anticancer Activity

Research indicates that derivatives of indazole, including this compound, exhibit significant anticancer properties. A study demonstrated that certain indazole derivatives could inhibit cell growth in various cancer cell lines, suggesting potential as anticancer agents .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | K562 | Not specified | Potential apoptosis induction |

| Compound 6o | K562 | 5.15 | Inhibition of Bcl2 family proteins |

| Compound 5a-q | Hep-G2 | Varied | Inhibition of cell proliferation |

The compound's ability to induce apoptosis in cancer cells has been highlighted, with studies showing increased apoptosis rates in treated K562 cells .

Antimicrobial Properties

Indazole derivatives have also been explored for their antimicrobial activities. The presence of halogen substituents may enhance their efficacy against various pathogens. While specific data on this compound is limited, the class of compounds to which it belongs shows promise against both bacterial and fungal strains .

Study on Indazole Derivatives

A comprehensive study focused on the design and synthesis of indazole derivatives reported promising results regarding their antitumor activities. For instance, one derivative showed an IC50 value of 5.15 µM against K562 cells, indicating significant cytotoxicity .

Mechanistic Insights

Further investigations into the mechanism revealed that certain indazole derivatives could affect apoptosis pathways by modulating proteins such as Bcl2 and Bax, leading to increased apoptosis in cancer cells .

Applications in Drug Discovery

Given its diverse biological activities, this compound serves as a valuable scaffold in drug discovery. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets. The compound's potential as a kinase inhibitor is particularly noteworthy, as kinases are critical targets in cancer therapy .

Propiedades

IUPAC Name |

5-bromo-4-chloro-1-methylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-12-7-3-2-6(9)8(10)5(7)4-11-12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQPNKNEHQDPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.